molecular formula C7H19NOSi B15172264 N-(3-Methoxypropyl)-1,1,1-trimethylsilanamine CAS No. 920033-56-3

N-(3-Methoxypropyl)-1,1,1-trimethylsilanamine

Cat. No.: B15172264
CAS No.: 920033-56-3
M. Wt: 161.32 g/mol
InChI Key: QSNPYWUWTFVMHL-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-1,1,1-trimethylsilanamine is a silanamine derivative characterized by a trimethylsilyl group bonded to a nitrogen atom, which is further substituted with a 3-methoxypropyl chain. This compound belongs to a broader class of organosilicon amines, which are valued in organic synthesis for their steric bulk, electron-donating properties, and applications in catalysis or as intermediates in pharmaceutical and agrochemical synthesis .

Properties

CAS No.

920033-56-3

Molecular Formula

C7H19NOSi

Molecular Weight

161.32 g/mol

IUPAC Name

3-methoxy-N-trimethylsilylpropan-1-amine

InChI

InChI=1S/C7H19NOSi/c1-9-7-5-6-8-10(2,3)4/h8H,5-7H2,1-4H3

InChI Key

QSNPYWUWTFVMHL-UHFFFAOYSA-N

Canonical SMILES

COCCCN[Si](C)(C)C

Origin of Product

United States

Biological Activity

N-(3-Methoxypropyl)-1,1,1-trimethylsilanamine is a silane compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C6H17NOSi\text{C}_6\text{H}_{17}\text{N}\text{O}\text{Si}

This compound features a trimethylsilanamine core with a methoxypropyl group, contributing to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential applications in medicinal chemistry and toxicology.

1. Toxicity and Safety Profile

According to data from the U.S. Environmental Protection Agency (EPA), this compound exhibits certain toxicity profiles that are crucial for evaluating its safety in biological applications. The compound's hazard assessment indicates potential risks associated with human health, particularly concerning inhalation and dermal exposure .

Endpoint Value Source
Acute ToxicityModerateEPA ToxValDB
Skin IrritationYesEPA ToxValDB
Eye IrritationYesEPA ToxValDB

3. Case Studies

A few case studies provide insights into the biological implications of similar silane compounds:

  • Study on Silane Derivatives : A study investigated various silane derivatives' effects on bacterial strains. Results showed that certain modifications led to increased antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cancer Research : Research into silane-based compounds has revealed potential anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. While this compound has not been directly tested in this context, its structural similarities to active compounds warrant further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(3-Methoxypropyl)-1,1,1-trimethylsilanamine:

N,N-Diisopropyl(trimethyl)silanamine

  • Structure : Features a trimethylsilyl group bonded to a nitrogen atom substituted with two isopropyl groups.
  • Properties: Higher steric hindrance due to bulky isopropyl groups, reducing nucleophilicity compared to the methoxypropyl analog. Used as a strong, non-nucleophilic base in deprotonation reactions .
  • Key Difference : The absence of a methoxy group limits its solubility in polar solvents compared to this compound.

N-(2,2-Diphenylvinylidene)-1,1,1-trimethylsilanamine

  • Structure : Contains a trimethylsilyl group attached to a nitrogen atom that is part of a diphenyl-substituted ketene imine system.
  • The conjugated vinylidene group enhances electrophilicity, enabling cycloaddition reactions.
  • Key Difference : The methoxypropyl derivative lacks the conjugated system, limiting its utility in cycloaddition chemistry.

6-Chloro-N-(3-Methoxypropyl)-N-(1-Methylethyl)-1,3,5-Triazine-2,4-diamine

  • Structure : A triazine derivative with a 3-methoxypropyl substituent.
  • Applications :
    • Used as a herbicide intermediate, leveraging the methoxypropyl group for enhanced soil mobility and bioavailability .
  • Key Difference: The triazine core and chlorine substitution distinguish it from the silanamine class, directing its use toward agrochemistry rather than organometallic synthesis.

4-Amino-5-chloro-N-(1-(3-Methoxypropyl)-4-piperidyl)-7-Benzofurancarboxamide

  • Structure : A benzofuran carboxamide with a 3-methoxypropyl-piperidine substituent.
  • Applications :
    • Pharmacological activity linked to serotonin receptor modulation, with the methoxypropyl group improving blood-brain barrier penetration .
  • Key Difference : The benzofuran scaffold and piperidine ring contrast with the silanamine’s silicon-centered reactivity.

Comparative Data Table

Compound Core Structure Key Functional Groups Primary Applications Reference
This compound Silanamine Trimethylsilyl, 3-methoxypropyl Synthesis intermediate, catalysis
N,N-Diisopropyl(trimethyl)silanamine Silanamine Trimethylsilyl, diisopropyl Deprotonation agent
N-(2,2-Diphenylvinylidene)-1,1,1-trimethylsilanamine Silanamine (ketene imine) Trimethylsilyl, diphenylvinylidene Cycloaddition reactions
6-Chloro-N-(3-Methoxypropyl)-triazine Triazine Chloro, methoxypropyl, isopropyl Herbicide intermediate
4-Amino-5-chloro-benzofurancarboxamide Benzofuran Methoxypropyl-piperidine, chloro Serotonin receptor modulation

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